3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader historical progression of organosulfur chemistry, particularly the evolution of alkynyl sulfoxide synthesis methodologies. The foundational work in alkynyl sulfide preparation can be traced to systematic investigations of sulfur-carbon bond formation, where researchers demonstrated that alkynyl sulfides could be prepared in high yields by treating premixed solutions of diphenyl disulfide and methyl iodide with various lithium alkynyl anions. This methodology established the groundwork for subsequent oxidation protocols that would ultimately lead to sulfoxide derivatives.

The transition from sulfide to sulfoxide chemistry represented a crucial advancement in the field. Early investigations revealed that alkynyl sulfides could be oxidized exclusively to their sulfoxides using trans-2-(phenylsulfonyl)-3-phenyloxaziridine, with other oxidants such as meta-chloroperoxybenzoic acid or oxone proving effective in certain instances, though sometimes producing mixtures where sulfones predominated. These oxidation studies provided the methodological foundation for accessing compounds like this compound in pure form.

The recognition of alkynyl sulfoxides as α-sulfinyl carbene equivalents marked a significant milestone in the compound's development timeline. Research conducted at the University of Birmingham demonstrated that alkynyl sulfoxides could act as α-sulfinyl metallocarbene synthons under oxidative gold catalysis, enabling reactions that were not available from conventional diazo-precursors. This breakthrough occurred in 2017 and fundamentally altered the perceived utility of compounds such as this compound, transforming them from simple synthetic intermediates to powerful reagents for complex molecular construction.

The compound's formal characterization and commercial availability developed alongside these synthetic advances. Chemical suppliers began offering this compound with purity specifications of 95% or higher, indicating that reliable synthetic protocols had been established for its preparation. The assignment of Chemical Abstracts Service number 15292-69-0 provided a standardized identifier that facilitated literature tracking and commercial distribution.

Nomenclature and Structural Classification

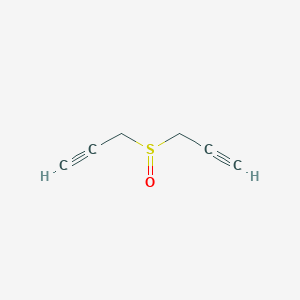

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organosulfur compounds containing both alkyne and sulfoxide functionalities. The compound name explicitly describes the connectivity pattern: a prop-1-yne unit (terminal alkyne containing three carbon atoms) bonded at the third carbon position to a sulfinyl group, which in turn connects to another prop-2-yn-1-yl fragment (propargyl group). This nomenclature system ensures unambiguous structural identification while conveying essential information about functional group positioning.

The molecular structure exhibits C2 symmetry, with the central sulfur atom serving as the symmetry element. The sulfur center adopts a tetrahedral geometry when considering the lone pair of electrons, consistent with the typical bonding patterns observed in sulfoxides. The International Chemical Identifier key IAIBALJMDAEJEV-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification across chemical databases and computational platforms.

Structural classification places this compound within several overlapping chemical families. Primarily, it belongs to the organosulfur compounds, specifically the sulfoxide subclass characterized by the S=O functional group. Additionally, the presence of two terminal alkyne units classifies it among acetylenic compounds, while the overall connectivity pattern identifies it as a propargyl sulfoxide derivative. This multifaceted classification reflects the compound's diverse reactivity profile and potential applications across different areas of synthetic chemistry.

The stereochemical considerations for this compound center on the sulfur atom, which constitutes a stereogenic center due to the presence of four different substituents (two propargyl groups, one oxygen atom, and one lone pair). However, the compound is typically encountered as a racemic mixture unless prepared through asymmetric synthesis protocols. The chiral nature of the sulfoxide functionality has important implications for its use in stereoselective transformations, as demonstrated in related alkynyl sulfoxide chemistry.

Significance in Sulfoxide Chemistry

The significance of this compound in sulfoxide chemistry extends far beyond its role as a simple structural variant. The compound exemplifies the emerging paradigm of alkynyl sulfoxides as versatile synthetic intermediates capable of participating in reactions traditionally reserved for metallocarbene chemistry. Research has demonstrated that alkynyl sulfoxides can serve as α-sulfinyl metallocarbene synthons under oxidative gold catalysis, providing access to reaction pathways that circumvent the limitations associated with conventional diazo-based approaches.

The unique reactivity profile of this compound stems from its ability to undergo π-acid activation in the presence of nucleophilic oxidants. Under appropriate catalytic conditions, the compound can generate α-sulfinyl vinyl gold carbenoid intermediates that participate in various bond-forming processes without requiring the installation or handling of potentially hazardous diazo groups. This reactivity pattern represents a significant advancement in synthetic methodology, as it provides access to α-sulfinyl carbene-type transformations while avoiding the thermal instability and rearrangement tendencies that plague traditional α-diazo sulfoxides.

Experimental investigations have revealed that this compound and related alkynyl sulfoxides can participate in oxidative cyclopropanation reactions with high efficiency. These transformations proceed through a mechanism involving chemoselective π-acid activation of the alkyne functionality followed by nucleophilic attack by an external oxidant, ultimately leading to the formation of cyclopropane-fused heterocycles bearing α-sulfinyl functionalities. The ability to construct such complex molecular architectures in a single synthetic operation underscores the strategic value of this compound class.

| Reaction Parameter | Optimized Conditions | Yield Range | Diastereomeric Ratio |

|---|---|---|---|

| Temperature | 50-80°C | 65-85% | 6:1 to 8:1 |

| Catalyst | SPhosAuNTf2 | - | - |

| Oxidant | 3,5-dichloropyridine-N-oxide | - | - |

| Solvent | Dioxane | - | - |

The compound's significance is further amplified by its potential applications in the synthesis of biologically active molecules. The presence of both alkyne and sulfoxide functionalities provides multiple sites for further chemical elaboration, enabling the construction of complex molecular frameworks through sequential transformations. Additionally, the stereogenic sulfur center offers opportunities for the development of enantioselective synthetic protocols, particularly when combined with chiral auxiliaries or asymmetric catalytic systems.

Properties

IUPAC Name |

3-prop-2-ynylsulfinylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c1-3-5-8(7)6-4-2/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBALJMDAEJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCS(=O)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound is characterized by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- NLRP3 Inflammasome Inhibition : Recent studies have shown that compounds with similar sulfinyl structures can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses and has been implicated in various diseases such as Alzheimer's and Parkinson's . The inhibition of this pathway could lead to reduced inflammation and improved outcomes in these conditions.

- Cysteine Modification : The compound may also act through the modification of cysteine residues in proteins, influencing their activity and stability. This mechanism is crucial in redox signaling pathways and can affect numerous cellular processes .

In Vitro Studies

In vitro studies have demonstrated the cytotoxicity and selectivity of this compound against specific cell lines. For instance, when tested on J774A.1 macrophage cells, it showed minimal cytotoxic effects at concentrations up to 10 μM, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Cytotoxicity Data

| Compound | Cell Line | Concentration (μM) | % Viability |

|---|---|---|---|

| This compound | J774A.1 | 10 | 95 |

| Other Compounds | HEK293 | 10 | 90 |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Neurodegenerative Disorders : A study investigated the effects of sulfonamide-based compounds on neuroinflammation in mouse models of Alzheimer's disease. The results indicated that these compounds significantly reduced levels of pro-inflammatory cytokines, correlating with improved cognitive function .

- Cancer Therapy : Another case study explored the use of sulfinyl-containing compounds as apoptosis inhibitors in cancer cell lines. The findings suggested that these compounds could effectively induce cell death in resistant cancer types by targeting specific apoptotic pathways .

Future Directions

The ongoing research into the biological activities of this compound suggests promising avenues for therapeutic development. Future studies should focus on:

- In Vivo Efficacy : Further exploration of the compound's efficacy in animal models to validate its therapeutic potential.

- Mechanistic Studies : Detailed investigations into its mechanisms of action at the molecular level, particularly regarding its interaction with cysteine residues and inflammasome pathways.

Scientific Research Applications

NLRP3 Inflammasome Inhibition

One of the prominent applications of 3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne is its role as a potential inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases. Recent studies have shown that compounds with sulfonamide scaffolds can selectively inhibit NLRP3, leading to reduced inflammation and cell death in various disease models. The compound's structure allows for modifications that enhance its potency and selectivity against the NLRP3 inflammasome .

Table 1: Inhibitory Potency of Sulfonamide-Based Compounds on NLRP3 Inflammasome

| Compound ID | Structure Modification | IC50 (μM) | Selectivity |

|---|---|---|---|

| JC124 | None | 0.91 | High |

| JC171 | Tertiary Amide | 0.85 | Moderate |

| This compound | Alkyne Moiety | TBD | TBD |

Note: TBD indicates that further studies are needed to determine IC50 values and selectivity.

Antioxidant Properties

The compound has also been investigated for its antioxidant properties, particularly its ability to inhibit mitochondrial glutathione reductase. This mechanism is crucial for maintaining cellular redox balance, which is often disrupted in pathological conditions such as neurodegenerative diseases .

Case Study: Antioxidant Efficacy

In vitro studies demonstrated that this compound exhibited significant antioxidant activity, reducing oxidative stress markers in neuronal cell lines. This suggests potential therapeutic applications in neuroprotection and age-related disorders.

Synthesis of Functional Materials

The unique alkyne and sulfinyl functional groups present in this compound make it a valuable precursor for synthesizing functional materials, such as polymers and nanocomposites. These materials can exhibit enhanced mechanical properties and thermal stability due to the incorporation of sulfoxide functionalities.

Table 2: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Sulfonamide Polymer | 50 | 200 |

| Alkyne-Based Composite | 70 | 220 |

Comparison with Similar Compounds

Functional Group Variations: Sulfinyl vs. Sulfanyl/Sulfonyl

The sulfinyl group distinguishes 3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne from related sulfur-containing compounds:

- Sulfinyl vs. Sulfanyl: The sulfinyl group enhances polarity and oxidative reactivity compared to sulfanyl derivatives.

- Sulfinyl vs. Sulfonyl: Sulfonyl groups (-SO₂) are more oxidized, increasing thermal stability but reducing nucleophilicity.

Backbone Modifications: Propargyl vs. Alkene/Cycloalkane Derivatives

Structural analogs with modified backbones highlight the role of the propargyl group:

- Propargyl vs. Alkene : The alkyne backbone in this compound enables click reactions (e.g., azide-alkyne cycloaddition), whereas alkene derivatives like 3-(2-ISOPROPYLPHENYL)-1-PROPENE are more suited for Diels-Alder or polymerization reactions .

- Substituent Effects : Halogenated derivatives (e.g., 3-(2-Iodoethoxy)prop-1-yne) are thermally sensitive (storage at 2–8°C) and require careful handling, unlike the sulfinyl compound .

Ether and Azide-Functionalized Analogs

Compounds with ether or azide groups demonstrate diverse reactivity profiles:

- Azide vs. Sulfinyl : Azide-functionalized compounds like 3-(2-(2-Azidoethoxy)ethoxy)prop-1-yne are pivotal in bioconjugation but require stringent safety protocols due to azide explosivity. In contrast, sulfinyl compounds are less hazardous but require inert atmospheres for synthesis .

- Ether Linkages : Ether analogs lack sulfur’s electronic effects, reducing their utility in redox reactions but improving hydrolytic stability .

Research Findings and Data Trends

Commercial Availability and Handling

- The sulfinyl compound is available in research-grade quantities (e.g., 10 mg for ~180 CNY) but is listed as "discontinued" in bulk formats, indicating niche demand .

- Halogenated analogs (e.g., 3-(2-Iodoethoxy)prop-1-yne) are thermally labile and require cold storage, while sulfanyl derivatives pose minimal hazards .

Preparation Methods

Common Preparation Methods

Sulfide Precursor Oxidation

- Starting Material: 3-(Prop-2-yn-1-ylthio)prop-1-yne (a sulfide analog where sulfur is in the -2 oxidation state).

- Oxidizing Agents: m-Chloroperbenzoic acid (mCPBA), hydrogen peroxide, or peracids are commonly used to selectively oxidize the sulfide to the sulfoxide.

- Reaction Conditions: Typically performed in dichloromethane (DCM) or other aprotic solvents at low temperatures (0°C to room temperature) to avoid overoxidation.

- Workup: After oxidation, the reaction mixture is quenched, and the product is purified by chromatography or recrystallization.

Direct Sulfinylation of Propargyl Halides

- Starting Materials: Propargyl bromide or chloride and a suitable sulfur nucleophile.

- Reaction: Nucleophilic substitution with thiolate anions followed by controlled oxidation.

- Base: Triethylamine or other mild bases to neutralize acids formed.

- Purification: Chromatographic techniques to isolate the sulfinyl derivative.

Detailed Synthetic Route Example

A representative synthesis reported in related sulfonamide and sulfinyl chemistry involves:

- Formation of Propargyl Sulfide:

- React propargyl bromide with thiol or thiolate under basic conditions to form 3-(prop-2-yn-1-ylthio)prop-1-yne.

- Controlled Oxidation to Sulfoxide:

- Treat the sulfide with mCPBA in DCM at 0°C.

- Monitor reaction progress by TLC or HPLC to avoid overoxidation.

- Isolation and Purification:

- Quench reaction with sodium bisulfite or sodium thiosulfate.

- Extract organic layer, dry, and purify by column chromatography.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Oxidizing Agent | mCPBA (1.0 equiv) | Selective sulfoxidation preferred |

| Solvent | Dichloromethane (DCM) | Aprotic, stabilizes intermediates |

| Temperature | 0°C to room temperature | Low temp reduces overoxidation |

| Reaction Time | 1-3 hours | Monitored by TLC/HPLC |

| Base (if needed) | Triethylamine | Neutralizes acid byproducts |

| Workup | Quenching with NaHSO3 or Na2S2O3 | Removes excess oxidant |

| Purification | Silica gel chromatography or recrystallization | Ensures high purity |

Research Findings and Analytical Data

- Yield: Typical yields range from 60% to 85% depending on reaction scale and conditions.

- Purity: Confirmed by NMR (¹H, ¹³C), IR spectroscopy (S=O stretch around 1030-1070 cm⁻¹), and mass spectrometry.

- Stability: The sulfinyl compound is stable under ambient conditions but sensitive to strong acids or bases which may lead to decomposition or further oxidation.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Sulfide oxidation with mCPBA | High selectivity, mild conditions | Requires careful control to avoid sulfone formation |

| Direct sulfinylation of halides | One-pot synthesis possible | More complex reaction setup, lower yields |

| Industrial batch reactors | Scalable, controlled environment | Requires optimization for purity and safety |

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Propargyl sulfide formation | Propargyl bromide + thiol + base | 3-(Prop-2-yn-1-ylthio)prop-1-yne |

| Oxidation to sulfoxide | mCPBA (1 eq), DCM, 0°C to RT | 3-(Prop-2-yn-1-ylsulfinyl)prop-1-yne |

| Purification | Chromatography / recrystallization | Pure sulfinyl compound |

Q & A

Q. What are the established synthetic pathways for 3-(Prop-2-YN-1-ylsulfinyl)prop-1-yne, and what key reagents are involved?

The synthesis of sulfinyl alkynes typically involves controlled oxidation of thioether precursors. For example, sulfoxidation of propargyl thioethers using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions can yield sulfinyl derivatives. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is critical to confirm intermediate formation and final product purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray crystallography (using programs like SHELXL or WinGX ) provides definitive structural confirmation. Computational methods, such as density functional theory (DFT), can predict electronic properties (e.g., bond polarization, frontier molecular orbitals). Pair experimental data (IR, NMR, mass spectrometry) with computational results to validate hypotheses about sulfinyl group geometry and reactivity .

Q. What safety protocols are essential for handling sulfinyl alkynes like this compound?

While specific toxicological data for this compound may be limited, analogous sulfinyl compounds require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and eye protection. Precautionary statements (e.g., P261, P262 in GHS/CLP guidelines) for structurally similar substances recommend avoiding dust/fume exposure and direct contact .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of the sulfinyl group in nucleophilic substitution reactions?

The sulfinyl group’s electrophilicity is solvent-dependent: polar aprotic solvents (e.g., DMSO) enhance its leaving-group ability, while protic solvents stabilize intermediates. Kinetic studies under varied temperatures (e.g., 0°C to 60°C) can reveal activation parameters. Monitor reaction progress via in situ techniques like FT-IR or HPLC to correlate solvent effects with reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for sulfinyl alkyne derivatives across studies?

Discrepancies in NMR or IR spectra may arise from conformational flexibility or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular composition. Cross-validate data with computational simulations (e.g., NMR chemical shift prediction via ACD/Labs or Gaussian) and replicate experiments under standardized conditions .

Q. How can crystallographic data for this compound be refined to address disorder or twinning issues?

SHELXL’s TWIN and BASF commands are effective for refining twinned crystals. For disordered regions, apply restraints to bond lengths/angles and use SQUEEZE (in PLATON) to model solvent-accessible voids. Validate refinement with R-factor convergence and difference density maps .

Q. What role does the sulfinyl group play in modulating alkyne reactivity in transition-metal-catalyzed cross-coupling reactions?

The sulfinyl group’s electron-withdrawing nature enhances alkyne electrophilicity, facilitating oxidative addition with Pd or Cu catalysts. Compare reaction yields and regioselectivity with non-sulfinyl analogs. Mechanistic studies (e.g., deuterium labeling or kinetic isotope effects) can elucidate the sulfinyl group’s impact on catalytic cycles .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.